N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Description
N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic compound characterized by its unique adamantyl and trifluoromethyl groups The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s biological activity and stability The trifluoromethyl group is often used in medicinal chemistry to enhance metabolic stability and bioavailability
Properties
IUPAC Name |
N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-13-6-12(14(20)16(24)15(13)21)17(25)23-7-18(22)10-2-8-1-9(4-10)5-11(18)3-8/h6,8-11,24H,1-5,7,22H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBHCEHBRNYBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNC(=O)C4=CC(=C(C(=C4F)O)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:
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Formation of the Adamantyl Amine Intermediate
Starting Material: Adamantane
Reaction: Adamantane is nitrated and then reduced to form 2-aminoadamantane.
Conditions: Nitration is carried out using nitric acid, followed by reduction with hydrogen gas over a palladium catalyst.
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Formation of the Benzamide Intermediate
Starting Material: 2,4,5-trifluoro-3-hydroxybenzoic acid
Reaction: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Conditions: The reaction is typically performed under anhydrous conditions to prevent hydrolysis.
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Coupling Reaction
Reaction: The adamantyl amine is coupled with the acid chloride to form the final benzamide.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the adamantyl group can lead to the formation of adamantanone derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the benzamide group can yield the corresponding amine.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can occur at the trifluoromethyl group, potentially forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantyl and trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions between synthetic molecules and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The adamantyl group is known to enhance the stability and bioavailability of drugs, while the trifluoromethyl group can improve metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with enhanced properties. Its unique structure can impart rigidity and stability to polymer chains, making it useful in high-performance materials.
Mechanism of Action
The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s pharmacokinetics.
Molecular Targets and Pathways
Receptors: The compound may interact with sigma receptors, which are involved in various neurological processes.
Enzymes: It may inhibit or activate specific enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluorobenzamide: Similar structure but lacks the hydroxy group.
N-[(2-amino-2-adamantyl)methyl]-3-hydroxybenzamide: Similar structure but lacks the trifluoromethyl groups.
Uniqueness
N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the presence of both the adamantyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
